
N-(1-phenylbutan-2-yl)butanamide
概要
説明
N-(1-phenylbutan-2-yl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group attached to a butanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylbutan-2-yl)butanamide can be achieved through several methods. One common approach involves the amidation of primary nitroalkanes. This process typically includes the following steps :
Bromination of Nitroalkanes: The primary nitroalkane is brominated to form a bromo-nitroalkane intermediate.
Amidation: The bromo-nitroalkane is then subjected to amidation using appropriate amines under controlled conditions to yield the desired amide.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of biocatalysts such as Candida antarctica lipase B. This enzymatic method is considered sustainable and efficient, producing high yields without the need for extensive purification steps .
化学反応の分析
Types of Reactions
N-(1-phenylbutan-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
N-(1-phenylbutan-2-yl)butanamide has been explored for its potential in several scientific research areas :
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Studied for its analgesic, antiallodynic, and anticonvulsant properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(1-phenylbutan-2-yl)butanamide involves its interaction with specific molecular targets . It has been shown to bind to neuronal sodium channels and L-type calcium channels, modulating their activity. This interaction is believed to underlie its analgesic and anticonvulsant effects.
類似化合物との比較
Similar Compounds
N-(1-phenylethyl)benzamide: Similar structure but with a benzamide backbone.
N-(4-ethylphenyl)butanamide: Contains an ethyl-substituted phenyl group.
N-(1-phenylethyl)propanamide: Features a propanamide backbone.
Uniqueness
N-(1-phenylbutan-2-yl)butanamide is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to modulate multiple ion channels sets it apart from other similar compounds .
特性
IUPAC Name |
N-(1-phenylbutan-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-3-8-14(16)15-13(4-2)11-12-9-6-5-7-10-12/h5-7,9-10,13H,3-4,8,11H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCHKHUWDBSQJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(CC)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


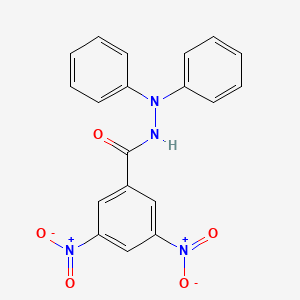
![N-[(Z)-1-acetamidopropan-2-ylideneamino]-2-chlorobenzamide](/img/structure/B3844922.png)
![1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-isopropoxy-2-propanol](/img/structure/B3844929.png)
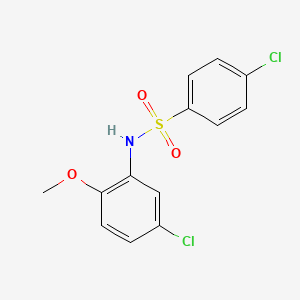
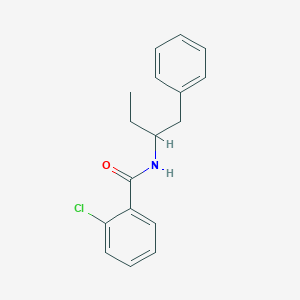
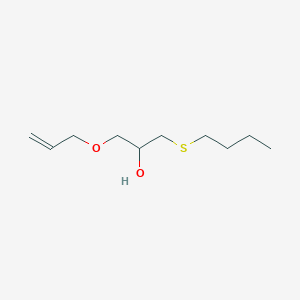
![N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B3844970.png)
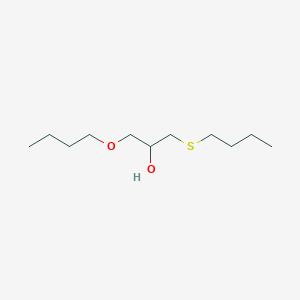
![2-[2-[4-[[2-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B3844979.png)

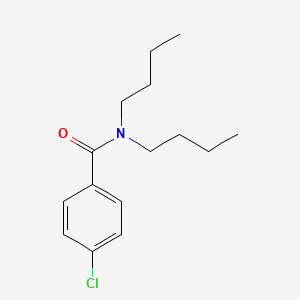
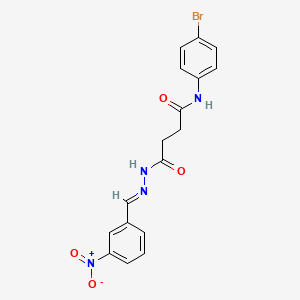
![N-methyl-2-(2-pyridinyl)-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B3845010.png)
![2-{2-[4-(4-isopropylbenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845012.png)
